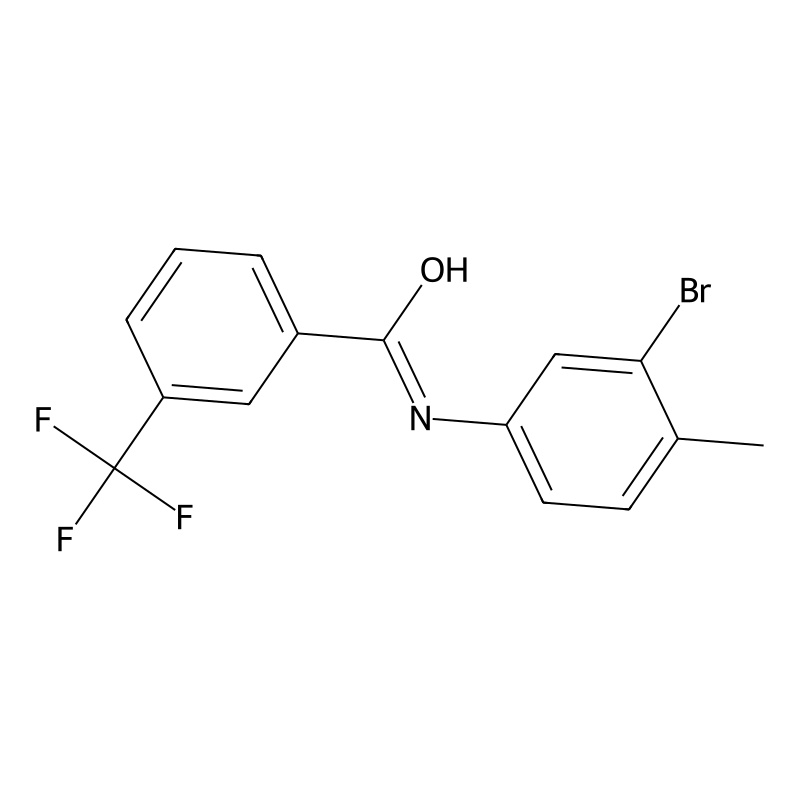N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 358.16 g/mol. It is identified by the CAS number 876322-59-7 and is categorized as a benzamide derivative. The compound features a bromine atom and a trifluoromethyl group, which are significant for its chemical reactivity and biological activity. Its structure can be represented in the SMILES notation as CC1=CC=C(NC(=O)C2=CC=CC(C(F)(F)F)=C2)C=C1Br .
There is no scientific literature available on the mechanism of action of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide. This suggests that the compound is likely under investigation and its specific biological target or function is not yet public knowledge.
- Amides can react with strong acids or bases, so standard handling procedures for organic compounds should be followed.
- The bromo group is a potential irritant, so skin and eye contact should be avoided [].
- The trifluoromethyl group is not typically considered a major safety concern but should still be handled with care in a well-ventilated area [].
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, potentially leading to derivatives with different substituents.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
- Electrophilic Aromatic Substitution: The aromatic rings may undergo electrophilic substitution reactions, influenced by the electron-withdrawing trifluoromethyl group.
Research indicates that N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial and anticancer agent. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability . Additionally, compounds with similar structures have shown activity against various cancer cell lines, indicating a potential for therapeutic applications.
The synthesis of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide typically involves several steps:
- Preparation of 3-Bromo-4-Methylphenylamine: This can be achieved through bromination of 4-methylphenol followed by amination.
- Formation of Benzamide: The amine is then reacted with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications .
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide has several applications in research and industry:
- Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting various diseases, particularly cancers.
- Chemical Biology: Used in studies exploring the mechanisms of action of potential therapeutic agents.
- Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.
Interaction studies involving N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. For instance, docking studies may reveal how this compound interacts with specific proteins involved in cancer proliferation pathways .
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide shares structural similarities with other compounds in medicinal chemistry. Here are some comparable compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| N-(4-Bromo-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-60-0 | Similar brominated structure | Different position of bromine |
| N-(2-Bromo-5-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-61-1 | Contains a different methyl substitution | Varying biological activity |
| N-(4-Chloro-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-62-2 | Chlorine instead of bromine | Potentially different pharmacokinetics |
The uniqueness of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide lies in its specific combination of bromine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties compared to similar compounds.








